molecular formula C7H6N4S B1307577 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine CAS No. 874830-88-3

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

Cat. No.: B1307577
CAS No.: 874830-88-3
M. Wt: 178.22 g/mol
InChI Key: ZYOUDRQLSINHSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine typically involves the condensation of 1,3-thiazole-2-amine with a pyrimidine derivative. One common method involves the Buchwald-Hartwig amination of chloropyrimidine with 1,3-thiazole-2-amine in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos, under basic conditions provided by cesium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: It can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce various oxidized forms of the compound .

Comparison with Similar Compounds

  • 4-(2-Amino-1,3-thiazol-4-yl)pyrimidin-2-amine
  • 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
  • N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine

Comparison: 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities. Compared to similar compounds, it has shown potent inhibitory activity against CDK2, CDK4, and CDK6, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOUDRQLSINHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399698
Record name 4-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874830-88-3
Record name 4-(1,3-thiazol-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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